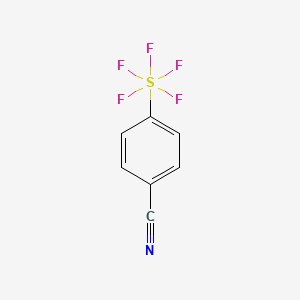

4-(Pentafluorosulfanyl)benzonitrile

描述

Significance of the Pentafluorosulfanyl (SF₅) Moiety in Organic Chemistry

The SF₅ group, sometimes referred to as a "super-trifluoromethyl group," is recognized for its exceptional thermal and chemical stability. enamine.netnih.gov Its introduction into organic molecules can profoundly alter their physical and chemical characteristics, leading to enhanced performance in various applications. nih.gov Despite being known for decades, the practical application of the SF₅ group has only recently gained momentum, largely due to overcoming initial challenges in its synthetic accessibility. rsc.orgresearchgate.net

The pentafluorosulfanyl group exerts a powerful influence on the electronic and steric nature of the molecules it functionalizes.

Electronic Properties: The SF₅ group is one of the most electronegative and strongly electron-withdrawing functional groups known in organic chemistry. rowansci.comresearchgate.net This is a result of the five highly electronegative fluorine atoms bonded to the central sulfur atom. rowansci.com Its electron-withdrawing capacity, primarily through a strong inductive effect (σI), is more pronounced than that of the well-known trifluoromethyl (CF₃) group. researchgate.net The Hammett constants, which quantify the electronic effect of substituents on aromatic systems, reflect this, with the SF₅ group having a higher σp value (0.68) compared to the CF₃ group (0.54). researchgate.netnih.gov This potent electron-withdrawing nature can significantly impact the reactivity and acidity of adjacent functional groups.

Steric Properties: The SF₅ group possesses a unique octahedral geometry. nih.govresearchgate.net In terms of size, it is sterically demanding, with a calculated volume that falls between the smaller trifluoromethyl (CF₃) group and the larger tert-butyl group. nih.govresearchgate.net This specific size and three-dimensional shape can be strategically utilized to influence molecular conformation and control interactions with biological targets or other molecules in a material's lattice. nih.gov

| Property | SF₅ Group | CF₃ Group | tert-Butyl Group |

| Electronegativity (Pauling Scale) | ~3.65 researchgate.net | ~3.36 researchgate.net | ~2.55 |

| Hammett Constant (σp) | 0.68 researchgate.netnih.gov | 0.54 researchgate.net | -0.20 |

| **Volume (ų) ** | 55.4 nih.gov | 34.6 nih.gov | 76.9 nih.gov |

| Lipophilicity (Hansch parameter, π) | 1.23 nih.gov | 0.88 nih.gov | 1.98 |

This table presents a comparison of key physicochemical properties of the pentafluorosulfanyl (SF₅) group with the commonly used trifluoromethyl (CF₃) and tert-butyl groups.

In medicinal chemistry, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity while potentially improving other properties—is a cornerstone of drug design. youtube.combaranlab.org The SF₅ group has emerged as a valuable bioisostere for several common functionalities, including the trifluoromethyl (CF₃), tert-butyl, nitro, and halogen groups. nih.govresearchgate.net

The rationale for using the SF₅ group as a bioisostere stems from its unique combination of properties. Its high lipophilicity can enhance a molecule's ability to permeate cell membranes, a critical factor for bioavailability. rowansci.comnih.gov Furthermore, the exceptional chemical and metabolic stability conferred by the strong S-F bonds can protect a drug candidate from rapid degradation in the body, potentially extending its therapeutic effect. rowansci.comnih.gov The distinct steric profile of the SF₅ group can also lead to more selective binding interactions with target proteins. nih.gov While it is often considered a "super-trifluoromethyl" group, the substitution of CF₃ with SF₅ can sometimes lead to surprising structure-activity relationship (SAR) results, indicating that both steric and electronic factors play a complex role in biological activity. nih.govacs.org

Overview of Benzonitrile (B105546) Derivatives in Chemical Research

Benzonitrile, a simple aromatic compound featuring a cyano (-C≡N) group attached to a benzene (B151609) ring, and its derivatives are fundamental building blocks in chemical research and industry. medcraveonline.comatamanchemicals.com They serve as versatile precursors for the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, agrochemicals, and materials for protective coatings. medcraveonline.comatamanchemicals.com

The cyano group in benzonitriles is a key reactive handle. It can be hydrolyzed to form benzamides or benzoic acids, reduced to benzylamines, or used in cycloaddition reactions to construct heterocyclic systems. In materials science, benzonitrile derivatives are investigated for their potential in advanced applications. For instance, certain fluorinated benzonitrile compounds have been shown to exhibit thermally activated delayed fluorescence (TADF), making them promising materials for organic light-emitting diodes (OLEDs). rsc.orgacs.org Rod-like liquid crystals, such as 4-(trans-4-pentylcyclohexyl)benzonitrile, are crucial components in liquid-crystal displays (LCDs). ossila.com The incorporation of fluorine atoms into benzonitrile structures is a common strategy to tune their physical properties, such as mesophase behavior in liquid crystals. nih.gov

Rationale for Dedicated Research on 4-(Pentafluorosulfanyl)benzonitrile

The dedicated research into this compound stems from the convergence of the unique and desirable properties of both the pentafluorosulfanyl group and the benzonitrile scaffold. This specific molecule serves as a model system and a valuable synthetic intermediate for creating more complex functional materials and potential therapeutic agents.

The synthesis of this compound itself has been a subject of study, with methods developed for its regioselective functionalization. For example, ortho-lithiation of this compound using lithium tetramethylpiperidide (LiTMP) followed by quenching with an electrophile like iodine provides a direct route to tri-substituted SF₅-containing aromatic rings. nih.gov This demonstrates its utility as a building block for creating more highly substituted and complex molecular architectures.

The powerful electron-withdrawing nature of the SF₅ group at the para-position significantly influences the electronic properties of the cyano group and the aromatic ring. This electronic modulation is of great interest in the design of materials with specific optoelectronic properties, such as liquid crystals and components for OLEDs. rsc.orgresearchgate.net The combination of the rigid benzonitrile core and the highly polar, stable SF₅ group makes this compound an attractive candidate for inclusion in liquid crystal mixtures, where high polarity and chemical stability are desired. researchgate.net Furthermore, as a building block, it allows for the introduction of the SF₅ moiety into a wide range of molecular structures, enabling the exploration of its effects in diverse chemical contexts, from crop protection research to medicinal chemistry. nih.gov

属性

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGACKKUEROEDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381325 | |

| Record name | 4-(Pentafluoro-lambda~6~-sulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401892-85-1 | |

| Record name | (OC-6-21)-(4-Cyanophenyl)pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401892-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pentafluoro-lambda~6~-sulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanophenylsulfur pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations into the Chemical Reactivity of 4 Pentafluorosulfanyl Benzonitrile and Analogues

Influence of the SF₅ Group on Aromatic Ring Reactivity

The SF₅ group is one of the most electron-withdrawing groups known, a property that significantly alters the electronic landscape of an aromatic ring. enamine.netrowansci.com This electronic influence is a key determinant of the ring's susceptibility to attack by either electrophiles or nucleophiles.

Electronic Activation and Deactivation in Electrophilic and Nucleophilic Aromatic Substitution

The pentafluorosulfanyl group is a powerful deactivating group in electrophilic aromatic substitution (EAS). Its strong electron-withdrawing nature, primarily through an inductive effect (σI = 0.55), diminishes the electron density of the aromatic ring, making it less attractive to electrophiles. researchgate.net Comparatively, the SF₅ group is more electron-withdrawing than the trifluoromethyl (CF₃) group (Hammett constant σp = 0.68 for SF₅ vs. 0.54 for CF₃). researchgate.net This deactivation makes reactions like nitration or halogenation on an SF₅-substituted benzene (B151609) ring significantly more challenging than on an unsubstituted benzene ring.

Conversely, this strong electron-withdrawing character makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAг). wikipedia.orgrutgers.edumasterorganicchemistry.com The SF₅ group, particularly when positioned ortho or para to a leaving group, can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. masterorganicchemistry.comlibretexts.org This stabilization lowers the activation energy of the rate-determining step, which is the attack of the nucleophile on the aromatic ring. uomustansiriyah.edu.iq Consequently, compounds like 4-(pentafluorosulfanyl)benzonitrile, which also contains a cyano group further activating the ring towards nucleophilic attack, are expected to be highly reactive in SNAr reactions.

The reactivity in SNAr reactions is also influenced by the nature of the leaving group. While halogens are common leaving groups, the nitro group in compounds like para- and meta-nitro-(pentafluorosulfanyl)benzene can also be displaced by nucleophiles such as alkoxides and thiolates. acs.org

Impact on Displacement Reactions in SF₅-Aryl Systems

The strong electron-withdrawing nature of the SF₅ group facilitates the displacement of other substituents on the aromatic ring. researchgate.netacs.org In SF₅-aryl systems, particularly those activated by other electron-withdrawing groups like a nitro group, nucleophilic displacement of a halide or a nitro group occurs readily. acs.orgnih.gov

For instance, in vicarious nucleophilic substitution (VNS) reactions of 1-nitro-4-(pentafluorosulfanyl)benzene with carbanions, the hydrogen atom ortho to the nitro group is substituted. acs.org Similarly, 1-nitro-3-(pentafluorosulfanyl)benzene undergoes VNS to yield a mixture of 4- and 6-substituted products. acs.org These reactions highlight the powerful activating effect of the SF₅ group in facilitating nucleophilic attack on the aromatic ring.

The following table summarizes the outcomes of selected vicarious nucleophilic substitution reactions on nitro(pentafluorosanyl)benzenes.

| Starting Material | Nucleophile (Carbanion Source) | Product(s) | Yield (%) |

| 1-Nitro-4-(pentafluorosulfanyl)benzene | Phenylacetonitrile | 2-(Nitromethyl)-4-(pentafluorosulfanyl)benzonitrile | Good to High |

| 1-Nitro-3-(pentafluorosulfanyl)benzene | tert-Butyl chloroacetate | Mixture of 4- and 6-substituted products | Good to High |

Data sourced from studies on vicarious nucleophilic substitution reactions of nitro(pentafluorosulfanyl)benzenes. acs.org

Stereochemical Control and Conformational Effects Induced by the SF₅ Group

Beyond its electronic influence, the SF₅ group exerts significant stereochemical and conformational control in chemical reactions. rsc.orgrsc.org This control arises from a combination of its steric bulk and its profound dipole moment. researchgate.netrsc.org

Dipolar Effects in Transition State Stabilization

The pentafluorosulfanyl group possesses a substantial dipole moment. researchgate.netrsc.org This dipolar nature can be harnessed to influence the stereochemistry of reactions that proceed through transition states with significant charge separation. rsc.orgrsc.org The interaction between the dipole of the SF₅ group and the developing charges in the transition state can stabilize one diastereomeric transition state over another, leading to high levels of diastereoselectivity.

A notable example is the Staudinger ketene-imine cycloaddition reaction, where the SF₅ group has been effectively used to control diastereoselectivity through dipolar effects. rsc.orgrsc.org The stabilization of the zwitterionic intermediate by the SF₅ dipole directs the stereochemical outcome of the cycloaddition.

Steric Hindrance and Rotational Freedom Modulation

The SF₅ group is sterically demanding, with a volume greater than a trifluoromethyl group but less than a tert-butyl group. rsc.org This steric bulk can influence the conformation of molecules by restricting the rotational freedom around the bond connecting the SF₅ group to the rest of the molecule. researchgate.netrsc.org This modulation of rotational freedom can, in turn, affect the stereochemical outcome of reactions by favoring specific conformers that lead to a particular stereoisomer.

The octahedral geometry of the SF₅ group, however, results in a lower rotational barrier for a carbon-SF₅ bond compared to a carbon-carbon bond, which can also play a role in the conformational dynamics of the molecule. rsc.org

Diastereoselectivity in Cycloaddition and Sigmatropic Rearrangement Reactions

The electronic and steric properties of the SF₅ group can be exploited to control diastereoselectivity in various pericyclic reactions, including cycloadditions and sigmatropic rearrangements. rsc.org

In [2+2] cycloaddition reactions, such as the formation of β-lactams, an SF₅ group at a stereogenic center of an aldimine has been shown to induce high diastereoselectivity. rsc.org Similarly, in acs.orgacs.org-sigmatropic rearrangements, the SF₅ group can control the stereochemistry through either electronic or steric effects, leading to a preference for one diastereomer over another. rsc.org

The following table provides examples of the diastereoselectivity observed in reactions controlled by the SF₅ group.

| Reaction Type | Substrate | Diastereomeric Ratio (dr) |

| acs.orgacs.org-Sigmatropic Rearrangement | Allylic ester with SF₅ group | 7:1 |

| [2+2] Cycloaddition | Aldimine with SF₅ at stereogenic center | Highly diastereoselective |

Data sourced from research on the stereochemical control exerted by the pentafluorosulfanyl group. rsc.org

Reactivity of the Nitrile Functionality in SF₅-Substituted Benzonitriles

The nitrile group (C≡N) is a versatile functional group capable of undergoing a variety of chemical transformations. nih.govresearchgate.net Its reactivity is largely dictated by the electrophilic nature of the carbon atom, which can be significantly influenced by the electronic effects of substituents on the aromatic ring. libretexts.orglibretexts.org In the case of this compound, the strongly electron-withdrawing nature of the para-SF₅ group (Hammett constant σₚ = 0.68) is expected to enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzonitrile (B105546). nih.govnih.gov

The nitrile functionality can be converted into various other groups, such as amides, carboxylic acids, and amines, through hydrolysis and reduction reactions. libretexts.orglibretexts.org

Hydrolysis: The hydrolysis of nitriles can proceed under either acidic or basic conditions to yield amides as intermediates, which can be further hydrolyzed to carboxylic acids. libretexts.orgchemspider.com Acid-catalyzed hydrolysis typically involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom for a subsequent attack by water. libretexts.orgrsc.org Given the potent electron-withdrawing effect of the SF₅ group, this compound is anticipated to be highly susceptible to hydrolysis. While specific studies on the hydrolysis of this compound are not extensively detailed in the reviewed literature, the general principles of nitrile reactivity suggest that it would readily convert to 4-(pentafluorosulfanyl)benzamide and subsequently to 4-(pentafluorosulfanyl)benzoic acid under standard hydrolysis conditions.

Reduction: The reduction of nitriles typically yields primary amines. libretexts.org A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), where a hydride nucleophile attacks the electrophilic nitrile carbon. libretexts.orglibretexts.orgchemicalforums.com Other reducing agents include catalytic hydrogenation (e.g., using Raney Nickel) and diisobutylaluminum hydride (DIBAL-H). chemicalforums.com The enhanced electrophilicity of the nitrile in this compound should facilitate its reduction to 4-(pentafluorosulfanyl)benzylamine.

| Transformation | Reagents & Conditions | Expected Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 4-(Pentafluorosulfanyl)benzamide, 4-(Pentafluorosulfanyl)benzoic acid |

| Reduction | 1. LiAlH₄, Ether 2. H₂O | 4-(Pentafluorosulfanyl)benzylamine |

Table 1: Plausible transformations of the nitrile group in this compound based on general nitrile reactivity.

The nitrile group is a crucial precursor for the synthesis of phthalocyanines, which are large macrocyclic compounds with applications as dyes and in photodynamic therapy. nih.govaalto.finih.gov The synthesis involves the cyclotetramerization of phthalonitriles (1,2-dicyanobenzenes). researchgate.netrsc.org

The synthesis of phthalocyanines bearing a pentafluorosulfanyl group has been investigated, starting from SF₅-substituted benzonitriles. researchgate.netnih.gov To prepare the necessary precursor, 4-(pentafluorosulfanyl)phthalonitrile, a multi-step synthesis was employed starting from this compound. This involved a regioselective ortho-lithiation using lithium tetramethylpiperidide (LiTMP), followed by iodination to introduce an iodine atom adjacent to the nitrile group. Subsequent cyanation with copper(I) cyanide furnished the desired 4-(pentafluorosulfanyl)phthalonitrile. researchgate.netnih.gov

However, the presence of the SF₅ group significantly impacts the subsequent macrocyclization step. The tetramerization of 4-(pentafluorosulfanyl)phthalonitrile to yield the corresponding β-SF₅-substituted zinc phthalocyanine (B1677752) required harsh reaction conditions (zinc chloride in N,N-dimethyl-2-aminoethanol at 140 °C) and resulted in a low yield of only 10%. nih.gov Furthermore, other isomers of SF₅-phthalonitrile failed to cyclize under these conditions. nih.gov This difficulty is attributed to the combined steric hindrance and the strong electron-withdrawing nature of the SF₅ group, which deactivates the neighboring cyano moiety towards the cyclization reaction. nih.gov

| Precursor | Reaction | Product | Yield | Reference |

| This compound | 1. LiTMP, I₂ 2. CuCN, DMF, 110 °C | 4-(Pentafluorosulfanyl)phthalonitrile | 43% (for cyanation step) | researchgate.netnih.gov |

| 4-(Pentafluorosulfanyl)phthalonitrile | ZnCl₂, DMAE, 140 °C | β-SF₅-substituted Zinc Phthalocyanine | 10% | nih.gov |

Table 2: Synthesis and macrocyclization of SF₅-substituted phthalonitrile.

Functional Group Tolerance in Synthetic Transformations of SF₅-Containing Compounds

The utility of the SF₅ group in complex molecule synthesis depends heavily on its compatibility with various reaction conditions and tolerance of other functional groups. Research has shown that the SF₅ group is remarkably stable and tolerates a wide range of synthetic transformations. nih.govnih.gov

Studies on the synthesis of SF₅-containing heterocycles have demonstrated excellent functional group tolerance. For instance, in the synthesis of 2-SF₅-indoles, the key step involving the addition of SF₅Cl to an alkyne tolerated both electron-donating (e.g., -Me, -OMe) and electron-withdrawing (e.g., -Cl, -CO₂Me, -CN, -Br) substituents on the aniline (B41778) ring, consistently providing high yields (77-100%). nih.govacs.org

Similarly, the synthesis of SF₅-containing aromatic amino acids has been achieved using a Negishi cross-coupling reaction. nih.gov The successful formation of dipeptides from these amino acids highlights the compatibility of the SF₅ group with standard amide/peptide coupling reagents. nih.gov

However, there are limitations. In the Davis reaction to form benzisoxazoles from nitro-(pentafluorosulfanyl)benzenes and arylacetonitriles, the reaction proceeded in good yields only when the arylacetonitrile contained electron-neutral or electron-donating groups. Arylacetonitriles with electron-acceptor groups were found to be unreactive under the reaction conditions. nih.gov Vicarious nucleophilic substitution (VNS) reactions of hydrogen in nitro(pentafluorosulfanyl)benzenes with various carbanions also proceed in good to high yields, demonstrating the stability of the SF₅ group under strongly basic conditions. nih.gov

| Reaction Type | SF₅-Containing Substrate | Tolerated Functional Groups | Notes | Reference |

| Indole (B1671886) Synthesis | Substituted 2-ethynyl anilines | -Me, -OMe, -Cl, -CO₂Me, -CN, -Br, -F, -OCF₃ | Excellent tolerance for both electron-donating and withdrawing groups. | nih.govacs.org |

| Peptide Coupling | SF₅-phenylalanine derivatives | Amine, Carboxylic acid | Compatible with standard peptide coupling reagents (e.g., HATU, DIPEA). | nih.gov |

| Davis Reaction | Nitro-(pentafluorosulfanyl)benzenes | Arylacetonitriles with electron-neutral or electron-donating groups. | Arylacetonitriles with electron-acceptor groups were unreactive. | nih.gov |

| Vicarious Nucleophilic Substitution | Nitro(pentafluorosulfanyl)benzenes | Carbanions from sulfones, nitriles, esters. | Good to high yields under basic conditions. | nih.gov |

Table 3: Examples of functional group tolerance in synthetic transformations of SF₅-containing compounds.

Advanced Spectroscopic Elucidation of 4 Pentafluorosulfanyl Benzonitrile Molecular Structure and Electronic Distribution

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the molecular structure of 4-(pentafluorosulfanyl)benzonitrile in solution. By probing the magnetic environments of the ¹H, ¹³C, and ¹⁹F nuclei, a detailed picture of the connectivity and electronic distribution within the molecule can be constructed.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the aromatic protons. Due to the symmetrical substitution pattern of the benzene (B151609) ring, the four aromatic protons are chemically equivalent in pairs. The protons ortho to the nitrile group (H-2 and H-6) and the protons ortho to the pentafluorosulfanyl group (H-3 and H-5) would each give rise to a doublet. The strong electron-withdrawing nature of both the cyano and pentafluorosulfanyl groups significantly influences the chemical shifts of these protons, causing them to resonate in the downfield region of the spectrum, which is typical for electron-deficient aromatic systems.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides further insight into the carbon framework of the molecule. The spectrum is expected to show four signals for the aromatic carbons due to the molecule's symmetry, in addition to the signal for the nitrile carbon. The carbon atom attached to the pentafluorosulfanyl group (C-4) and the carbon atom of the cyano group (C-1) are quaternary and will typically exhibit lower intensity signals. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the strongly electron-withdrawing SF₅ group is expected to be significantly deshielded. Similarly, the nitrile carbon will appear at a characteristic downfield chemical shift.

¹⁹F NMR Spectroscopic Analysis and Chemical Shift Anisotropy

The ¹⁹F NMR spectrum is particularly informative for characterizing the pentafluorosulfanyl group. The SF₅ group consists of one axial fluorine (Fₐₓ) and four equatorial fluorines (Fₑᵩ). This arrangement gives rise to a characteristic A₄B pattern in the ¹⁹F NMR spectrum, where the four equatorial fluorines are magnetically equivalent to each other but different from the axial fluorine. This results in two distinct signals: a quintet for the axial fluorine, resulting from coupling to the four equatorial fluorines, and a doublet for the equatorial fluorines, resulting from coupling to the single axial fluorine. The significant chemical shift anisotropy of the SF₅ group is a notable feature, contributing to its utility as a reporter group in ¹⁹F NMR studies. academie-sciences.fr

Mass Spectrometric Approaches for Molecular Identity and Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and the fragmentation patterns of this compound, confirming its elemental composition and offering clues about its stability and bond strengths.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for the unambiguous determination of the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish it from other ions with the same nominal mass, thus confirming the molecular formula C₇H₄F₅NS.

Analysis of Fragmentation Patterns

The analysis of the fragmentation patterns in the mass spectrum reveals the most likely pathways of bond cleavage upon ionization. For this compound, the fragmentation is expected to be influenced by the relative strengths of the bonds and the stability of the resulting fragments. The C-S bond connecting the aromatic ring to the pentafluorosulfanyl group is a likely point of cleavage. The loss of the SF₅ radical or related fluorine-containing fragments would lead to characteristic peaks in the mass spectrum. Another potential fragmentation pathway could involve the loss of the cyano group. The study of these fragmentation patterns is not only important for structural confirmation but also provides insights into the molecule's behavior under energetic conditions.

X-ray Crystallography and Solid-State Structural Analysis

While single-crystal X-ray diffraction data for this compound itself is not extensively detailed in the reviewed literature, a comprehensive analysis of the closely related derivative, 2-iodo-4-(pentafluoro-λ⁶-sulfanyl)benzonitrile, provides profound insights into the structural characteristics imparted by the SF₅-benzonitrile scaffold. nih.gov The synthesis of this derivative originates from this compound, making its crystal structure a valuable proxy for understanding the parent molecule's geometry. nih.gov

The crystal structure of 2-iodo-4-(pentafluorosulfanyl)benzonitrile reveals a largely planar molecular geometry. nih.gov The benzene ring, along with its cyano and iodo substituents, lies on a crystallographic mirror plane. The sulfur atom and the axial fluorine atom of the SF₅ group also reside within this plane. nih.govnist.gov

A key conformational feature is the orientation of the pentafluorosulfanyl group relative to the aromatic ring. The SF₅ group adopts a staggered conformation with respect to the ortho hydrogen atoms of the benzene ring. nist.govnist.gov This arrangement minimizes steric hindrance and defines the spatial relationship between the fluorine atoms and the rest of the molecule. The four equatorial fluorine atoms are situated symmetrically, with pairs located on opposite sides of the molecular mirror plane. nih.govnist.gov

Detailed analysis of the SF₅ group in the 2-iodo derivative highlights the distinct nature of its axial and equatorial sulfur-fluorine bonds. As is characteristic for this group, the axial S–F bond is longer than the equatorial S–F bonds. nist.govnist.gov The introduction of the iodo substituent induces subtle asymmetries in the equatorial bonds. The equatorial S–F bond positioned toward the iodine atom is slightly elongated compared to the one on the side with only hydrogen atoms. nist.gov This suggests electronic effects from adjacent substituents can influence the local geometry of the SF₅ group.

The table below summarizes the pertinent bond lengths and angles for the SF₅ group in 2-iodo-4-(pentafluorosulfanyl)benzonitrile, providing a quantitative basis for understanding its structure. nist.govnist.gov

| Parameter | Bond | Length (Å) / Angle (°) |

| Bond Length | S1–F(axial) | 1.582(5) |

| Bond Length | S1–F(equatorial, near I) | 1.572(3) |

| Bond Length | S1–F(equatorial, near H) | 1.561(4) |

Data derived from the crystal structure of 2-iodo-4-(pentafluorosulfanyl)benzonitrile. nist.govnist.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For 2-iodo-4-(pentafluorosulfanyl)benzonitrile, this analysis reveals a complex network of interactions that dictate the crystal packing. nist.gov The fluorine atoms of the SF₅ group are significant participants in these interactions.

The most prominent intermolecular contacts are F⋯H interactions, which account for a substantial portion of the close contacts in the crystal structure. nist.gov This is consistent with analyses of other SF₅-containing compounds, where C–H⋯F hydrogen bonds are frequently observed as key stabilizing interactions. researchgate.netresearchgate.net Other significant contacts include those involving the iodine and nitrogen atoms, such as F⋯I and F⋯N interactions, which are strengthened by the presence of the iodo group. nist.gov The crystal packing is further stabilized by a variety of other weak interactions, including F⋯F, N⋯I, and F⋯C contacts. nist.govnist.gov

The following table presents the percentage contribution of the principal intermolecular contacts to the Hirshfeld surface of 2-iodo-4-(pentafluorosulfanyl)benzonitrile. nist.gov

| Contact Type | Contribution (%) |

| F⋯H | 29.4 |

| F⋯I | 15.8 |

| F⋯N | 11.4 |

| F⋯F | 6.0 |

| N⋯I | 5.6 |

| F⋯C | 4.5 |

Data derived from the Hirshfeld surface analysis of 2-iodo-4-(pentafluorosulfanyl)benzonitrile. nist.gov

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a crucial method for identifying functional groups and probing the molecular vibrations of a compound. While detailed, dedicated spectral analyses for this compound are not prevalent in the cited literature, the expected vibrational modes can be inferred from its known functional groups and data from related benzonitrile (B105546) derivatives. researchgate.netresearchgate.net

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its three key components: the nitrile group, the benzene ring, and the pentafluorosulfanyl group.

C≡N Stretch: The nitrile group (C≡N) gives rise to a very characteristic, sharp absorption band. For most benzonitriles, this stretching vibration appears in the 2220–2240 cm⁻¹ region. nii.ac.jp Its intensity and exact position can be influenced by the electronic effects of the substituent at the para-position. Given the strong electron-withdrawing nature of the SF₅ group, a shift in this frequency compared to unsubstituted benzonitrile is anticipated. rsc.org

Aromatic Vibrations: The substituted benzene ring will produce several bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring usually result in a series of bands in the 1400–1600 cm⁻¹ region. vscht.cz

SF₅ Vibrations: The S-F stretching vibrations of the pentafluorosulfanyl group are expected to produce strong and complex absorption bands in the fingerprint region, typically between 600 and 900 cm⁻¹. These absorptions are due to the various symmetric and asymmetric stretching modes of the five S-F bonds.

For a precise assignment of these modes, computational approaches using methods like Density Functional Theory (DFT) are often employed to calculate theoretical vibrational frequencies, which are then scaled to provide better agreement with experimental data. mdpi.com

Raman spectroscopy provides complementary information to IR spectroscopy, as different selection rules govern the activity of vibrational modes.

C≡N Stretch: The nitrile stretch is typically a strong and sharp band in the Raman spectrum, often found in a similar region to its IR absorption (2220–2240 cm⁻¹). researchgate.net

Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the para-substituted benzene ring, which involves the entire ring expanding and contracting, usually gives rise to a very strong and characteristic Raman signal. Other C=C stretching modes within the ring are also prominent.

SF₅ Vibrations: The S-F stretching modes are also Raman active and would appear in the lower frequency region of the spectrum. The symmetric S-F vibrations, in particular, are expected to be strong Raman scatterers.

The combination of IR and Raman spectroscopy would provide a comprehensive vibrational profile of this compound, enabling a detailed understanding of its functional group integrity and molecular structure.

Computational and Theoretical Chemistry Studies of 4 Pentafluorosulfanyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(pentafluorosulfanyl)benzonitrile at the atomic level. These methods allow for the precise determination of its electronic structure and the prediction of its chemical reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed for geometry optimization, where the lowest energy conformation of a molecule is determined by calculating forces on the atoms and adjusting their positions to minimize the total energy. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide accurate structural parameters including bond lengths, bond angles, and dihedral angles. nih.govbohrium.comnih.gov

The pentafluorosulfanyl group in related structures has been shown to adopt a staggered conformation relative to the aromatic ring. nih.gov DFT calculations can precisely model these geometric features. For instance, in a similar molecule, 2-iodo-4-(pentafluorosulfanyl)benzonitrile, the S-F bond lengths were found to be unequal, with the axial S-F bond being the longest. nih.gov Such detailed structural information is vital for understanding the molecule's packing in crystals and its interactions with other molecules. nih.gov

Table 1: Selected Optimized Geometrical Parameters of a Related SF₅-containing Compound (2-iodo-4-(pentafluorosulfanyl)benzonitrile)

| Parameter | Bond | Length (Å) |

| Bond Length | S-F (axial) | 1.582(5) |

| S-F (equatorial, near I) | 1.572(3) | |

| S-F (equatorial, near H) | 1.561(4) |

Data sourced from a study on a closely related molecule and is illustrative of typical SF₅ group geometry. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov DFT calculations are commonly used to determine the energies of the HOMO and LUMO and thus the energy gap. researchgate.netnih.gov For molecules with significant electron-withdrawing groups like the SF₅ group, the LUMO energy is expected to be low, indicating a strong electrophilic character. The HOMO-LUMO gap also provides insights into the electronic absorption properties of the molecule, as the main absorption band often corresponds to a HOMO-LUMO excitation. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | Value |

| LUMO Energy (ELUMO) | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Ionization Potential (I ≈ -EHOMO) | Value |

| Electron Affinity (A ≈ -ELUMO) | Value |

Note: Specific values for this compound require dedicated DFT calculations and are presented here as a template.

Charge Distribution and Delocalization Modes

The distribution of electron density within a molecule is fundamental to its chemical behavior. Theoretical methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provide insights into the partial atomic charges and the delocalization of electrons. bhu.ac.in For this compound, the strong electronegativity of the fluorine atoms and the electron-withdrawing nature of both the SF₅ and cyano groups lead to a highly polarized molecule.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and identifying regions susceptible to electrophilic and nucleophilic attack. bhu.ac.in In this compound, the regions around the fluorine atoms and the nitrogen atom of the cyano group are expected to have a high negative electrostatic potential, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the benzene (B151609) ring would exhibit a positive electrostatic potential.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of dynamic processes. stanford.edu

Prediction of Reactivity Parameters and Reaction Mechanisms

Computational chemistry plays a vital role in predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions.

Transition State Analysis

Transition state theory is a cornerstone of chemical kinetics, and computational methods are invaluable for locating and characterizing transition state structures. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of a reaction. nih.gov

For reactions involving this compound, such as nucleophilic aromatic substitution or cycloaddition reactions, DFT calculations can be used to model the entire reaction pathway, including the reactants, products, and the transition state. academie-sciences.fr By analyzing the geometry and electronic structure of the transition state, chemists can gain a deeper understanding of the factors that control the reaction's feasibility and selectivity. For example, in the hydrofluorination of SF₅-alkynes, DFT calculations have been used to explain the high stereoselectivity of the reaction by comparing the energies of different possible transition states. academie-sciences.fr This predictive capability is essential for designing new synthetic routes and optimizing reaction conditions.

Calculation of Dipole Moments and Their Influence on Reaction Outcomes

While specific computational studies detailing the precise dipole moment of this compound are not extensively documented in publicly available literature, its electronic characteristics can be inferred from its constituent functional groups and by comparison with related molecules. The molecule incorporates two powerful electron-withdrawing groups, the nitrile (-CN) and the pentafluorosulfanyl (-SF₅) group, positioned at opposite ends of a benzene ring. The -SF₅ group is known for its high electronegativity and chemical stability. thieme-connect.denih.gov This arrangement is expected to generate a significant molecular dipole moment, a key factor governing the molecule's intermolecular interactions and reactivity.

The strong polarization induced by the functional groups in this compound has a demonstrable influence on its chemical reactivity. A clear example is seen in its regioselective ortho-lithiation. nih.gov In a one-pot synthesis reaction, the interaction between the electron-deficient carbon of the cyano group and the Lewis acidic lithium cation of lithium tetramethylpiperidide (LiTMP) directs the deprotonation to the nearest ortho-position on the benzene ring. nih.gov This selective activation allows for the subsequent quenching of the resulting organolithium species with an electrophile, such as iodine, to yield a 1,2,4-trisubstituted arene. nih.gov This outcome highlights how the inherent electronic properties of the molecule, encapsulated in part by its dipole moment, can be harnessed to control the regioselectivity of a chemical transformation.

Table 1: Comparison of Dipole Moments and Key Reactive Features

| Compound | Experimentally Determined Dipole Moment (Debye) | Key Functional Groups | Influence on Reaction Outcomes |

|---|---|---|---|

| Benzonitrile (B105546) | 4.5152 D psu.eduarxiv.org | -CN | Directs electrophilic substitution; can coordinate to Lewis acids. |

| This compound | Not experimentally determined (expected to be significant) | -CN, -SF₅ | The polar -CN group directs regioselective ortho-lithiation via interaction with Lewis acidic reagents. nih.gov |

Application of Machine Learning in Predicting Molecular Properties

The application of machine learning (ML) and artificial intelligence (AI) to predict molecular properties has become a cornerstone of modern computational chemistry and drug discovery, though specific models tailored to this compound are not detailed in the surveyed literature. arxiv.orgnih.gov Nevertheless, the established methodologies are broadly applicable and provide a framework for how the properties of this compound could be predicted in silico.

Machine learning models can accelerate the discovery of new materials by learning the complex relationship between a molecule's structure and its properties, bypassing the need for extensive, time-consuming laboratory experiments or costly quantum chemical calculations. nih.govresearchgate.net These models are generally categorized into two main classes. The first utilizes expert-crafted molecular descriptors or fingerprints as input for traditional ML algorithms like Random Forest, Support Vector Machines, or feed-forward neural networks. arxiv.orgmit.eduscispace.com The second, more recent approach involves deep learning architectures, particularly graph convolutional neural networks (GCNNs) or message passing neural networks (MPNNs), which learn a molecule's representation directly from its graph structure (atoms and bonds). mit.edu

Physicochemical Properties: Such as solubility, lipophilicity (LogP), and dipole moment.

Energetic and Thermodynamic Properties: Including atomization energy, enthalpy, and free energy. nih.gov

Biological Activity: Predicting a compound's interaction with biological targets, such as its inhibitory concentration (IC₅₀) against an enzyme. scispace.com

The process begins by encoding the molecule, often from its SMILES (Simplified Molecular Input Line Entry System) representation or its 2D/3D structure. nih.gov A model, such as a deep neural network, is then trained on a large dataset of diverse molecules with known properties. scispace.com Once validated, this model can make rapid predictions for new, uncharacterized molecules like this compound, providing valuable guidance for synthetic chemistry and materials science applications.

Table 2: Overview of Machine Learning Approaches for Molecular Property Prediction

| Machine Learning Approach | Typical Molecular Representation | Examples of Predictable Properties | Relevant Model Architectures |

|---|---|---|---|

| Expert-Crafted Feature Models | Molecular Fingerprints, 2D/3D Descriptors | Toxicity, Human Intestinal Absorption (HIA), IC₅₀ Values arxiv.orgnih.govscispace.com | Random Forest, Support Vector Machine (SVM), Feed-Forward Neural Network (FNN) arxiv.orgnih.gov |

| Learned Representation Models | Molecular Graph (Atoms and Bonds), SMILES String | Atomization Energies, Thermodynamic Properties (Enthalpy, Free Energy), Electronic Properties nih.govmit.edu | Graph Convolutional Neural Network (GCNN), Message Passing Neural Network (MPNN), Transformers mit.eduarxiv.org |

Applications of 4 Pentafluorosulfanyl Benzonitrile and Its Derivatives in Advanced Materials Science

Incorporation into Optoelectronic Materials

The integration of the pentafluorosulfanyl group into organic molecules is a key strategy for developing novel optoelectronic materials. rsc.org The SF₅ group's powerful electron-accepting nature and high electrochemical stability can be harnessed to tune the electronic and photophysical properties of organic semiconductors. researchgate.netnih.gov While much of the focus has been on medicinal chemistry, the SF₅ group is increasingly featured in the design of functional materials for optoelectronics. rsc.org

The general class of benzonitrile (B105546) derivatives has shown significant promise in optoelectronic applications, such as in organic light-emitting diodes (OLEDs). Donor-acceptor-donor' (D-A-D') type molecules featuring a benzonitrile core have been investigated for their thermally activated delayed fluorescence (TADF) properties, which are crucial for achieving high efficiency in OLEDs. rsc.orgrsc.org The incorporation of highly electronegative groups like SF₅ onto the benzonitrile scaffold is a recognized strategy to modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is essential for designing efficient charge-transporting and light-emitting materials. mdpi.com The introduction of the SF₅ group can lead to materials with high triplet energies, which is beneficial for host materials in TADF-OLEDs, enabling effective exciton (B1674681) confinement. rsc.org

Research has shown that the unique properties of the SF₅ group, including its steric bulk and low surface energy, can be used to control the intermolecular packing and morphology of thin films, which are critical factors for the performance of organic electronic devices. rsc.orgmdpi.com Although direct applications of 4-(pentafluorosulfanyl)benzonitrile in commercial OLEDs are not yet widespread, its properties make it and its derivatives highly promising candidates for future advancements in the field. researchgate.net

Development of SF₅-Substituted Phthalocyanine (B1677752) Systems

Phthalocyanines (Pcs) are robust macrocyclic compounds widely used as dyes and functional materials in areas like photodynamic therapy and optoelectronics. nih.govlookchem.com The introduction of the pentafluorosulfanyl group onto the phthalocyanine periphery represents a significant advancement, creating materials with novel properties. The key to this development is the synthesis of SF₅-containing phthalonitriles, which serve as precursors for the macrocycle. nih.govnih.gov

The first synthesis of phthalocyanines bearing a direct SF₅ substitution was achieved through the cyclotetramerization of SF₅-phthalonitriles. nih.govresearchgate.net Notably, this compound is a starting material for producing one of these key precursors, 4-(pentafluorosulfanyl)phthalonitrile. nih.gov The synthesis involves a regioselective ortho-lithiation of this compound, followed by iodination and subsequent cyanation to yield the desired phthalonitrile. nih.gov

The macrocyclization of these SF₅-phthalonitriles to form the final phthalocyanine product often requires harsh, solvent-free conditions at high temperatures. nih.govresearchgate.netresearchgate.net The yield and reaction conditions vary depending on the position of the SF₅ group on the precursor.

| Phthalonitrile Precursor | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| 4-(pentafluorosulfanyl)phthalonitrile | ZnCl₂, N,N-dimethylaminoethanol, 140 °C | 10% | nih.govresearchgate.net |

| 3-(pentafluorosulfanyl)phthalonitrile | ZnCl₂, 180 °C, solvent-free | 28% | nih.govresearchgate.net |

| 3,5-bis(pentafluorosulfanyl)phthalonitrile | ZnCl₂, 200 °C, solvent-free | 7.8% | nih.govresearchgate.net |

The position of the bulky and electronegative SF₅ group on the phthalocyanine ring significantly influences the molecule's spectroscopic properties and aggregation behavior. nih.gov For instance, substitution at the peripheral α-position has a more pronounced effect on the UV/Vis spectra and fluorescence quantum yields compared to substitution at the β-position. nih.gov Furthermore, the bulky nature of substituents like the 3,5-bis(pentafluorosulfanyl)phenyl group can control the regioselectivity of the cyclization, leading to a single regioisomer, which is a significant advantage over less bulky groups like -CF₃ that often yield mixtures. lookchem.com This control over aggregation and electronic properties makes SF₅-phthalocyanines highly attractive for advanced material applications. lookchem.comnih.gov

Advanced Polymeric Materials with SF₅ Functionality

The incorporation of the SF₅ group into polymers is a promising strategy for creating advanced materials with unique properties, including high thermal stability, chemical resistance, and specific surface characteristics. uochb.cz While the direct polymerization of this compound is not widely documented, the use of other SF₅-containing monomers demonstrates the potential of this class of compounds.

Fluorinated copolymers containing SF₅ side groups have been successfully synthesized via radical polymerization. mdpi.com For example, copolymers based on monomers like pentafluorophenyl methacrylate (B99206) can be created and subsequently modified, offering a versatile platform for functional polymers. mdpi.comutwente.nl These polymers often exhibit high thermal stability. The development of synthetic methods for SF₅-containing building blocks has paved the way for their use in materials science. nih.govuochb.cz

Mechanistic Aspects of 4 Pentafluorosulfanyl Benzonitrile Derivatives in Drug Discovery and Agrochemical Development

Modulation of Pharmacokinetic and Pharmacodynamic Properties by the SF₅ Group

The introduction of the pentafluorosulfanyl (SF₅) group into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic profiles. rowansci.com This is attributed to the group's distinct characteristics, including its high electronegativity, thermal and chemical stability, and its impact on lipophilicity and membrane permeability. rowansci.com The strong electron-withdrawing nature of the SF₅ group, a result of the five fluorine atoms bonded to a central sulfur atom, profoundly influences the electronic properties of the parent molecule. rowansci.com Furthermore, the robust S-F bonds contribute to the group's exceptional stability against thermal and chemical degradation, a desirable feature for developing stable compounds. rowansci.com

Influence on Ligand-Receptor Binding Affinity

The SF₅ group can enhance the binding affinity of a ligand to its target receptor. rowansci.com This enhancement is often a consequence of the group's unique steric and electronic properties. The octahedral geometry and size of the SF₅ group, which is larger than a trifluoromethyl (CF₃) group but smaller than a tert-butyl group, allow for specific and potentially favorable interactions within a receptor's binding pocket. researchgate.netnih.gov

For instance, in the development of NK1 receptor ligands, compounds containing an SF₅ group demonstrated detectable binding affinity. nih.gov One such compound, 3-bromo-5-(pentafluoro-λ⁶-sulfanyl)benzyl acetyl-L-tryptophanate, exhibited an IC₅₀ of 34.3 nM, which is only slightly weaker than the approved drug aprepitant (B1667566) (IC₅₀ = 27.7 nM). nih.gov Molecular docking studies revealed that the SF₅ group in these novel ligands occupies a position similar to one of the CF₃ groups of aprepitant in the crystal structure, suggesting its effective role as a bioisostere. nih.govresearchgate.net

Similarly, studies on cannabinoid receptor ligands showed that pyrazoles with an SF₅ substitution generally had slightly higher or equivalent CB1 receptor affinity compared to their CF₃ and tert-butyl counterparts. sinapse.ac.uk These findings underscore the potential of the SF₅ group to positively modulate ligand-receptor interactions.

Enhancement of Metabolic Stability Pathways

The chemical robustness of the pentafluorosulfanyl group contributes significantly to the metabolic stability of molecules containing it. rowansci.com The strong sulfur-fluorine bonds are resistant to metabolic degradation, which can extend the effective lifespan of a drug in the body. rowansci.com This increased stability is a key advantage in drug design, as it can lead to improved pharmacokinetic profiles. researchgate.net

An example of this is an improved antimalarial 8-SF₅ mefloquine (B1676156) analog, which demonstrated a longer half-life and higher in vivo activity compared to the parent compound. researchgate.net The high chemical and hydrolytic stability of the SF₅ group makes it a valuable substituent for designing drug candidates with enhanced metabolic endurance. researchgate.net

Alteration of Bioavailability and Systemic Distribution

The SF₅ group can influence a molecule's lipophilicity, which in turn affects its bioavailability and systemic distribution. rowansci.com Despite its high electronegativity, the SF₅ group can increase the lipophilicity of a molecule, enhancing its ability to permeate cell membranes. rowansci.com This property is particularly valuable in drug design for improving the absorption and distribution of a therapeutic compound. rowansci.com

The introduction of fluorine-containing groups like SF₅ can alter a molecule's physicochemical and pharmacokinetic properties, including its electrostatic and hydrogen bonding parameters. nih.govmdpi.com This modulation of properties can optimize a drug's distribution within the body and its excretion, potentially leading to improved therapeutic effects. rowansci.com For instance, in the development of meta-diamide insecticides, a compound containing an SF₅ group, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide, exhibited good water solubility and log P values, which are important for bioavailability and transport processes. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies in SF₅-Containing Biologically Active Compounds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and agrochemical research for understanding how the chemical structure of a compound relates to its biological activity. oncodesign-services.comwikipedia.org The systematic modification of a molecule and the subsequent evaluation of its biological effects allow researchers to identify key structural features responsible for its potency and selectivity. wikipedia.org The unique properties of the SF₅ group make it an intriguing substituent for exploration in SAR studies. escholarship.org

Positional Effects of the SF₅ Group on Bioactivity Profiles

The position of the SF₅ group on a molecule's scaffold can have a profound impact on its biological activity. Modulating the number and position of SF₅ groups can lead to significant tuning of a compound's properties. researchgate.net

For example, in the design of push-pull chromophores, the positioning of the SF₅ group influences the intramolecular charge-transfer and can enhance the two-photon absorption cross-section, particularly in para-substituted octupolar structures. researchgate.net In the context of cannabinoid receptor ligands, an array of compounds with meta- and para-substituted SF₅ aniline (B41778) groups on a pyrazole (B372694) ring were synthesized and evaluated. sinapse.ac.uk The results of such studies provide valuable insights into how the spatial arrangement of the SF₅ group dictates the interaction with the biological target and ultimately influences the bioactivity profile.

Comparative Analysis with Trifluoromethyl (CF₃) Analogues

The pentafluorosulfanyl group is often considered a "super-trifluoromethyl" group due to its more pronounced electron-withdrawing nature and greater lipophilicity compared to the trifluoromethyl (CF₃) group. researchgate.netnih.govescholarship.org Consequently, comparative SAR studies between SF₅- and CF₃-containing analogues are crucial for understanding the specific advantages of incorporating the SF₅ moiety.

In a study of indole (B1671886) inhibitors of the AAA ATPase p97, a comparative analysis of SF₅, CF₃, and other analogues revealed that the inhibitory activities did not solely correlate with electronic or steric factors. escholarship.org Surprisingly, the trifluoromethoxy-analogue was found to be a better biochemical match for the trifluoromethyl-substituted lead structure than the pentafluorosulfanyl-analogue. escholarship.org Conversely, in the case of cannabinoid receptor ligands, SF₅-substituted pyrazoles generally displayed slightly higher or equivalent CB1 receptor affinity and selectivity compared to their CF₃ counterparts. sinapse.ac.uk

These comparative studies highlight that while the SF₅ group can be a beneficial bioisosteric replacement for the CF₃ group, its effect on biological activity is context-dependent and requires careful evaluation within each specific chemical series. sinapse.ac.uk The larger size and distinct electronic properties of the SF₅ group compared to the CF₃ group can lead to different interactions with the target protein, resulting in varied biological outcomes. nih.govescholarship.org

Below is a table summarizing the comparative properties of the SF₅ and CF₃ groups:

| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) |

| Electronegativity (Pauling Scale) | Higher | Lower |

| Electron-Withdrawing Effect | Stronger | Weaker |

| Lipophilicity (Hansch parameter π) | Higher (π = 1.23) nih.gov | Lower (π = 0.88) nih.gov |

| Steric Bulk | Larger | Smaller |

| Metabolic Stability | Generally High rowansci.com | Generally High |

This table is based on data from multiple sources. rowansci.comnih.gov

Another table presents a comparison of inhibitory activities for selected SF₅ and CF₃ analogues:

| Compound Series | SF₅ Analogue Activity | CF₃ Analogue Activity | Reference |

| NK1 Receptor Ligands | IC₅₀ = 34.3 nM | (Aprepitant) IC₅₀ = 27.7 nM | nih.gov |

| p97 Inhibitors | Least active in the series | More active than SF₅ analogue | escholarship.org |

| Cannabinoid Receptor Ligands (CB1) | Slightly higher or equivalent affinity | - | sinapse.ac.uk |

| Teriflunomide Derivatives (DHODH Inhibition) | IC₅₀ = 8.48 μM | - | acs.org |

This interactive data table allows for a direct comparison of the biological activities of SF₅- and CF₃-substituted compounds in different therapeutic areas.

Exploration in Specific Bioactive Compound Classes

The 4-(pentafluorosulfanyl)benzonitrile scaffold serves as a versatile building block for creating a diverse range of bioactive molecules. Its derivatives have been investigated for their potential applications across various fields, from crop protection to human health. The following sections delve into the specific exploration of these compounds in meta-diamide insecticides, ion channel modulators and enzyme inhibitors, and selective androgen receptor modulators.

The meta-diamide class of insecticides has been a focus of research due to their efficacy against a range of pests. A study by Kim et al. described the synthesis and insecticidal properties of novel meta-diamide derivatives incorporating a pentafluorosulfanyl group. mdpi.comdocumentsdelivered.comnih.gov These compounds were designed as isosteric replacements for existing insecticides containing a heptafluoroisopropyl (B10858302) group. mdpi.com

The research led to the development of several compounds, with 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide identified as a particularly potent derivative. mdpi.comdocumentsdelivered.com This compound demonstrated high insecticidal activity against the diamondback moth (Plutella xylostella), a significant agricultural pest. mdpi.com The study highlighted that the pentafluorosulfanyl moiety could be a key toxophore, contributing significantly to the insecticidal potency. mdpi.com Furthermore, this derivative exhibited excellent selectivity for insect GABA receptors over vertebrate receptors, suggesting a favorable safety profile for non-target organisms. mdpi.com

**Table 1: Insecticidal Activity of 4-(Pentafluorosulfanyl)phenyl-containing Meta-Diamide Derivatives against *Plutella xylostella***

| Compound Name | Structure | Larvicidal Activity (%) at 96h |

|---|---|---|

| 3-benzamido-N-(4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide |  |

36 |

| 3-benzamido-N-(2-methyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide |  |

7 |

| 3-benzamido-N-(2-bromo-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide |  |

90 |

| 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide |  |

87 |

Data sourced from Kim et al. (2020) mdpi.com

The exploration of this compound derivatives as modulators of ion channels or as inhibitors of enzymes such as aldo-keto reductase 1C3 (AKR1C3) is an area with limited publicly available research. While the benzonitrile (B105546) scaffold is present in some known AKR1C3 inhibitors, and fluorinated compounds are studied as ion channel modulators, a direct link to derivatives of this compound is not well-documented in scientific literature. nih.govresearchgate.netnih.govnih.govnih.govmdpi.com

AKR1C3 is a significant target in cancer research, particularly in castration-resistant prostate cancer, due to its role in the biosynthesis of androgens. researchgate.netnih.gov Inhibitors of this enzyme are sought after, and various chemical scaffolds have been investigated. researchgate.netnih.govnih.gov Similarly, ion channels are crucial for a multitude of physiological processes, and their modulation by small molecules is a key strategy in drug discovery. nih.govnih.gov The unique electronic properties of the pentafluorosulfanyl group could potentially offer novel interactions with these biological targets. However, based on current literature, the specific application of this compound derivatives in these areas remains to be thoroughly investigated and reported.

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents for conditions such as muscle wasting and osteoporosis. researchgate.net The development of SARMs often involves the use of a benzonitrile scaffold. nih.govresearchgate.netdntb.gov.ua Research into the incorporation of the pentafluorosulfanyl group has led to the synthesis of novel SARM candidates.

One study detailed the synthesis of aryl propionamide (B166681) scaffolds containing a pentafluorosulfanyl moiety as potential SARMs. nih.gov This work involved the preparation of 4-amino-2-(pentafluorosulfanyl)benzonitrile as a key intermediate. nih.gov The resulting SARM candidates, which are analogs of the well-known SARM ostarine, were evaluated for their activity as androgen receptor (AR) agonists. researchgate.netnih.gov The study found that a series of derivatives with a meta-cyano group displayed varying degrees of AR agonist activity, indicating that the placement of the pentafluorosulfanyl group is crucial for biological activity. nih.gov This research underscores the potential of the this compound core in the design of new SARMs with potentially improved properties. nih.gov

Table 2: Synthesis of a this compound-derived SARM Intermediate

| Intermediate Name | Reaction | Product Structure |

|---|---|---|

| 4-amino-2-(pentafluorosulfanyl)benzonitrile | Nucleophilic aromatic substitution of 4-bromo-3-(pentafluorosulfanyl)aniline with copper cyanide. |  |

Data sourced from a study on the synthesis of aryl propionamide scaffolds containing a pentafluorosulfanyl moiety. nih.gov

Challenges and Future Directions in 4 Pentafluorosulfanyl Benzonitrile Research

Development of Novel and Efficient Synthetic Routes

A primary obstacle hindering the widespread application of SF₅-containing compounds, including 4-(pentafluorosulfanyl)benzonitrile, is the limited availability of efficient and scalable synthetic methods. uochb.cznih.gov Historically, the synthesis of aromatic SF₅ derivatives involved harsh conditions, such as the direct fluorination of diaryl disulfides with F₂ gas, or multi-step, low-yielding procedures. chemrxiv.orgthieme-connect.de

Recent research has focused on developing more practical and versatile routes. A significant advancement has been the synthesis and isolation of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate (B81430) as a stable and versatile intermediate. researchgate.net This salt serves as a launchpad for a variety of transformations, including cross-coupling reactions. For instance, Sonogashira coupling protocols using this diazonium salt have been successfully employed to create SF₅-bearing alkynes. researchgate.net While not a direct synthesis of the nitrile, the conversion of other functional groups to a nitrile is a well-established transformation in organic chemistry.

Another promising strategy involves the oxidative fluorination of thiophenol derivatives. chemrxiv.org Advances using reagents like silver(II) fluoride (B91410) (AgF₂) have enabled the single-step conversion of various thiols to their corresponding SF₅ compounds with high yields. chemrxiv.org The development of methods for the in situ generation of SF₅Cl, a key reagent for pentafluorosulfanylation, also represents a step towards safer and more convenient syntheses. academie-sciences.fr

Future efforts will likely focus on:

Flow chemistry: Utilizing flow chemistry techniques for better control over hazardous reagents like SF₅Cl and to enable safer scale-up production.

Catalytic methods: Developing catalytic systems for the direct C-H pentafluorosulfanylation of aromatic rings, which would be a highly atom-economical approach.

Comprehensive Exploration of Chemical Reactivity and Functional Group Interconversions

The cyano group itself is a versatile functional handle that can undergo a variety of transformations: vanderbilt.educompoundchem.com

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Reduction: It can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.edu

Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

A key challenge is to perform these transformations selectively without affecting the robust but potentially reactive SF₅ group under certain conditions. For example, while the SF₅ group is generally stable, harsh reductive or oxidative conditions required for some nitrile transformations could potentially compromise its integrity.

Future research should systematically investigate the scope and limitations of functional group interconversions on the this compound scaffold. This includes exploring milder reaction conditions and chemoselective reagents to ensure the SF₅ group remains intact. vanderbilt.eduub.edu

| Functional Group Transformation | Reagents/Conditions | Product Type |

| Nitrile to Amine | LiAlH₄ or H₂, Catalyst | Primary Amine |

| Nitrile to Carboxylic Acid | H₃O⁺, heat | Carboxylic Acid |

| Nitrile to Tetrazole | NaN₃, Lewis Acid | Tetrazole |

| Nitrile to Ketone | 1. Grignard Reagent (RMgX) 2. H₃O⁺ | Ketone |

Advanced Spectroscopic and Computational Methodologies for Deeper Insight

Thorough characterization is crucial for understanding the structure-property relationships of novel SF₅-containing molecules. The unique nature of the SF₅ group necessitates the use of specialized and advanced analytical techniques.

Spectroscopic Techniques:

¹⁹F NMR Spectroscopy: This is an indispensable tool for confirming the presence and integrity of the SF₅ group. The spectrum typically shows a characteristic pattern of an A₄B spin system (a quintet for the apical fluorine and a doublet for the four equatorial fluorines), providing unambiguous evidence of the SF₅ moiety. nih.govacs.org Chemical shifts in ¹⁹F NMR are also highly sensitive to the electronic environment, offering insights into substituent effects. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of newly synthesized compounds. nih.govnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netnih.gov Studies have revealed that the SF₅ group often engages in F···H and F···F contacts, which can influence crystal packing. nih.gov

Computational Methodologies:

Density Functional Theory (DFT): Computational studies are increasingly used to predict and understand the properties of SF₅ compounds. DFT calculations can determine molecular geometries, vibrational frequencies, and electronic properties, such as electrostatic potential surfaces. nih.gov These calculations help to rationalize the observed reactivity and intermolecular interactions. For example, calculating the electrostatic potential surface can highlight the influence of substituents on the ability of the fluorine atoms to form non-covalent bonds. nih.gov

Future work in this area will involve integrating these techniques more deeply. For example, correlating experimental NMR and crystallographic data with computational models can provide a more profound understanding of the electronic structure and its impact on the molecule's properties and biological activity. Advanced NMR techniques and imaging modalities, like using the SF₅ group as a ¹⁹F MRI reporter, are also emerging areas of interest. acs.org

Broadening the Scope of Applications in Emerging Fields

The distinctive properties of the SF₅ group make this compound and related derivatives highly promising for a range of advanced applications. uochb.czrsc.org While much attention has been on medicinal chemistry, the scope is expanding. researchgate.net

Optoelectronic Materials: The high electronegativity and stability of the SF₅ group are being harnessed to tune the electronic properties of functional materials. rsc.org SF₅-substituted compounds have been investigated for use in liquid crystals and polymers, where the group's properties can influence phase behavior, thermal stability, and dielectric properties. uochb.czrsc.org

Agrochemicals: The SF₅ group is an attractive scaffold for the discovery of new crop-protecting agents. nih.gov Its high lipophilicity can enhance the penetration of a molecule through biological membranes, a desirable trait for pesticides and herbicides. SF₅-containing insecticides have demonstrated high potency and selectivity. nih.gov

Pharmaceuticals: In drug discovery, the SF₅ group is used as a bioisostere for other groups like trifluoromethyl or tert-butyl. researchgate.net Its introduction can favorably modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. For instance, an SF₅-substituted analog of the malaria drug mefloquine (B1676156) showed improved pharmacokinetic properties. researchgate.net The nitrile group in this compound can also serve as a key interaction point or a precursor to other important functional groups in drug design.

The primary challenge is to move from synthesizing interesting molecules to incorporating them into functional devices and effective products. This requires interdisciplinary collaboration between synthetic chemists, materials scientists, and biologists. Future research will focus on establishing clear structure-activity relationships (SAR) to guide the rational design of new SF₅-based materials and bioactive agents.

| Field | Potential Application of SF₅-Benzonitrile Derivatives | Key SF₅ Property |

| Materials Science | Liquid Crystals, Polymers | High Thermal Stability, Low Surface Energy, High Dipole Moment |

| Agrochemicals | Insecticides, Herbicides | High Lipophilicity, Metabolic Stability |

| Medicinal Chemistry | Drug Candidates (e.g., enzyme inhibitors) | Bioisosterism, Improved Pharmacokinetics, High Electronegativity |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(pentafluorosulfanyl)benzonitrile, and how do reaction conditions influence yield?

- Methodology : A common synthesis involves introducing the pentafluorosulfanyl group to benzonitrile precursors. For example, sulfur tetrafluoride (SF₄) can react with a nitrile-containing aromatic compound under controlled conditions (e.g., anhydrous environment, 80–120°C) with catalysts like Lewis acids (e.g., BF₃). Solvents such as dichloromethane or tetrahydrofuran are often used to stabilize intermediates .

- Optimization : Yield improvements require precise control of stoichiometry (SF₄:precursor ratio ~1:1.2) and exclusion of moisture. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Analytical Workflow :

- NMR : ¹⁹F NMR (282 MHz) identifies the pentafluorosulfanyl group via distinct signals at δ −40 to −60 ppm. ¹H NMR confirms aromatic protons (δ 7.5–8.5 ppm) and nitrile absence in protonated regions .